3-(2,3-Difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,3-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,3-difluorobenzene with a suitable acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where 2,3-difluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
2,3-Difluorobenzene+Acyl chlorideAlCl33-(2,3-Difluorophenyl)-2-oxopropanoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenylacetic acid
- 2,3-Difluorophenylboronic acid
- 2,3-Difluorophenylacetonitrile
Uniqueness
3-(2,3-Difluorophenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both difluorophenyl and oxopropanoic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
KUFYFBUMDAIILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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